molecular formula C20H16N4O2S2 B285384 N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide

N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Cat. No.: B285384
M. Wt: 408.5 g/mol
InChI Key: AQJPMTQXDVJMLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as OPDA and is known for its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of OPDA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in the regulation of cellular processes. OPDA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. OPDA has also been shown to inhibit the activity of various transcription factors, including nuclear factor kappa B (NF-κB), which plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
OPDA has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to reduce inflammation and oxidative stress, which are key factors in the development of various diseases, including cancer, diabetes, and Alzheimer's disease. OPDA has also been shown to have neuroprotective effects, which may make it a potential treatment option for neurodegenerative diseases, such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

OPDA has several advantages for use in lab experiments. This compound is relatively easy to synthesize and can be purified using a variety of techniques. OPDA is also relatively stable and can be stored for extended periods of time without significant degradation. However, OPDA does have some limitations, including its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on OPDA. One area of research could focus on the development of novel synthetic methods for the production of OPDA and related compounds. Another area of research could focus on the identification of new biological targets for OPDA, which could lead to the development of new treatments for various diseases. Additionally, research could focus on the development of new formulations of OPDA that improve its solubility and bioavailability, which could make it a more effective treatment option for a wider range of diseases.

Synthesis Methods

OPDA can be synthesized using a variety of methods, including the reaction of 1-phenyl-3-methyl-4-formylpyrazol-5-one with 2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid in the presence of a catalyst. The resulting compound can be purified using a variety of techniques, including column chromatography and recrystallization.

Scientific Research Applications

OPDA has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. OPDA has also been shown to have potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.

Properties

Molecular Formula

C20H16N4O2S2

Molecular Weight

408.5 g/mol

IUPAC Name

N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H16N4O2S2/c25-18(13-28-20-21-16(12-27-20)14-7-3-1-4-8-14)22-17-11-19(26)24(23-17)15-9-5-2-6-10-15/h1-10,12H,11,13H2,(H,22,23,25)

InChI Key

AQJPMTQXDVJMLH-UHFFFAOYSA-N

SMILES

C1C(=NN(C1=O)C2=CC=CC=C2)NC(=O)CSC3=NC(=CS3)C4=CC=CC=C4

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC=C2)NC(=O)CSC3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

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